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Compound of Interest

2-[3-(4-Methoxyphenyl)-1,2-
Compound Name:

oxazol-5-yllpropan-2-ol
CAS No.: 890092-49-6

Cat. No.: B2407391

Get Quote

Executive Summary

This technical guide analyzes the medicinal chemistry of methoxyphenyl oxazole derivatives, a
privileged scaffold in drug discovery. The convergence of the oxazole heterocycle (as a
bioisostere of amides/esters and a rigid linker) with the methoxyphenyl moiety (providing
lipophilic bulk and hydrogen bond acceptors) creates a potent pharmacophore. This guide
dissects the SAR of these compounds across three primary therapeutic axes: tubulin
polymerization inhibition, kinase modulation (VEGFR/EGFR), and antimicrobial activity.

Pharmacophore Architecture & Chemical Space

The methoxyphenyl oxazole scaffold is not merely a structural connector; it is a functional
integration of electronic and steric properties tailored for hydrophobic binding pockets.

The "Methoxyphenyl" Anchor (The A-Ring Mimic)
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In many anticancer applications, particularly tubulin inhibitors, the methoxyphenyl group mimics
the A-ring of Combretastatin A-4 (CA-4).

3,4,5-Trimethoxyphenyl: This specific substitution pattern is the "gold standard" for tubulin
binding at the colchicine site. The three methoxy groups create a specific steric envelope
and electron density that maximizes van der Waals interactions within the hydrophobic
pocket of

-tubulin.

4-Methoxyphenyl: In kinase inhibitors (e.g., VEGFR), a single methoxy group at the para-
position often acts as a hydrogen bond acceptor for backbone amides or water networks
within the ATP-binding cleft.

The "Oxazole" Bridge (The Bioisostere)

Geometry: The 1,3-oxazole ring provides a rigid, planar 5-membered spacer. Unlike the
flexible ethylene bridge in some stilbenes, the oxazole locks the two aryl systems (A and B
rings) into a specific angular orientation (approx. 134° bond angle), favoring bioactivity.

Electronic Character: The oxazole nitrogen (N3) is a weak base and a hydrogen bond
acceptor, while the oxygen (O1) contributes to the dipole moment. This allows for specific
electrostatic interactions that a simple phenyl or alkene linker cannot provide.

SAR Analysis by Target Class
Module A: Tubulin Polymerization Inhibitors (Antimitotic
Agents)

The most extensively validated application of this scaffold is in the design of Combretastatin A-
4 (CA-4) analogs.

Core Logic: The cis-olefin of CA-4 is metabolically unstable (prone to isomerization to the
inactive trans-form). Replacing this olefin with a 1,5-disubstituted or 2,4-disubstituted oxazole
retains the necessary "bent" configuration.

SAR Rules:
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o Position C4/C5: The 3,4,5-trimethoxyphenyl group must be attached here.[1][2] Removal
of a methoxy group (e.g., 3,5-dimethoxy) typically results in a 10-100x loss of potency.

o Position C2: This position tolerates significant diversity (the "B-ring"). Substitution with 3-
hydroxy-4-methoxyphenyl or indolyl groups enhances potency (IC

often < 10 nM).

o Linker Orientation: 1,2-oxazoles (isoxazoles) are generally less active than 1,3-oxazoles in
this context due to slight differences in the vector of the aryl substituents.

Module B: Kinase Inhibition (VEGFR/IEGFR)

Methoxyphenyl oxazoles, particularly fused systems like oxazolo[5,4-d]pyrimidines, act as ATP-
competitive inhibitors.

o Core Logic: The oxazole ring often mimics the purine core of ATP, while the methoxyphenyl
group extends into the hydrophobic back-pocket (gatekeeper region).

e SAR Rules:

o 4-Methoxyphenyl: A para-methoxy group on the phenyl ring attached to the oxazole C2
position enhances selectivity for VEGFR2. The oxygen atom of the methoxy group can
form H-bonds with residues such as Cys919 or Asp1046.

o Fusion: Fusing the oxazole to a pyrimidine ring increases the planarity and provides
additional nitrogen atoms for H-bonding with the kinase hinge region.

Module C: Antimicrobial & Antifungal Activity[3][4][5][6]

o Core Logic: Simple 2-(4-methoxyphenyl)oxazole derivatives disrupt cell wall synthesis or
membrane integrity in pathogens.

e SAR Rules:

o Lipophilicity: The methoxy group increases logP, facilitating penetration through bacterial
cell walls (especially Gram-positive).
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o Electronic Effect: The electron-donating nature of the methoxy group increases the
basicity of the oxazole nitrogen, potentially strengthening interactions with metal ions in
metalloenzymes.

Visualizing the SAR Landscape

The following diagram maps the structural logic connecting the methoxyphenyl oxazole core to
its biological effects.
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Caption: Structural logic connecting the methoxyphenyl oxazole pharmacophore to specific
biological outcomes.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating
controls.

Synthesis Workflow: Van Leusen Oxazole Synthesis

This method is preferred for its high regioselectivity in creating 5-substituted oxazoles, crucial
for placing the methoxyphenyl group correctly.

Objective: Synthesis of 5-(3,4,5-trimethoxyphenyl)oxazole.

Reagents:
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3,4,5-Trimethoxybenzaldehyde (Substrate)
Tosylmethyl isocyanide (TosMIC) (Reagent)
Potassium Carbonate (K2CO3) (Base)

Methanol (Solvent)

Protocol:

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3,4,5-
trimethoxybenzaldehyde (1.0 eq) and TosMIC (1.1 eq) in anhydrous methanol (0.5 M
concentration).

Cyclization: Add K2CO3 (1.1 eq) in one portion.

Reflux: Heat the reaction mixture to reflux (65°C) under a nitrogen atmosphere for 3-5
hours.

o Self-Validation Check: Monitor by TLC (Hexane:EtOAc 3:1). The aldehyde spot should
disappear, and a less polar fluorescent spot (oxazole) should appear.

Workup: Evaporate methanol under reduced pressure. Resuspend residue in water and
extract with ethyl acetate (3x). Wash combined organics with brine, dry over Na2S0O4, and
concentrate.

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Characterization: Confirm structure via 1H-NMR (Look for oxazole C2-H singlet around

7.9-8.0 ppm and C4-H singlet around

7.3-7.5 ppm).
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Caption: Step-by-step workflow for the Van Leusen synthesis of the core oxazole scaffold.

Bioassay Validation: Tubulin Polymerization Assay

This assay confirms the mechanism of action (direct binding to tubulin) rather than general

cytotoxicity.

Protocol:
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Preparation: Use purified porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 1
mM EGTA, 1 mM MgCI2, pH 6.9) containing 10% glycerol and 1 mM GTP.

Baseline: Aliquot tubulin (10 pM final conc) into a 96-well plate at 4°C.

Treatment: Add the test compound (methoxyphenyl oxazole derivative) at varying
concentrations (e.g., 1, 5, 10 uM).

o Positive Control:Combretastatin A-4 (5 uM) or Colchicine (5 pM).
o Negative Control:Paclitaxel (Stabilizer) or DMSO (Vehicle).
Initiation: Transfer the plate to a pre-warmed plate reader at 37°C.

Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) using a DAPI-based reporter
or simply measure absorbance at 340 nm (turbidity) every 30 seconds for 60 minutes.

Data Analysis: Plot absorbance/fluorescence vs. time.

o Interpretation: A reduction in the Vmax (rate of polymerization) and steady-state plateau
compared to DMSO control indicates inhibition.

Mechanistic Insights & Causality

Why does the methoxyphenyl oxazole work?

» Entropy-Enthalpy Compensation: The oxazole ring restricts the conformational freedom of

the molecule compared to a flexible alkyl chain. When the molecule binds to the protein, the
"entropic penalty” is lower because the molecule is already pre-organized in a bioactive
conformation.

The "Water Displacement” Theory: The methoxy groups (especially in the 3,4,5-trimethoxy
motif) are hydrophobic enough to displace structured water molecules from the colchicine
binding pocket. The release of these water molecules into the bulk solvent increases entropy,
driving the binding affinity (
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Metabolic Stability: Unlike the cis-stilbene of CA-4, the oxazole ring is resistant to CYP450-
mediated oxidation or photo-isomerization. However, the methoxy groups themselves are
subject to O-demethylation by liver microsomes, which can be a clearance liability. Strategies
to mitigate this include replacing one methoxy group with a difluoromethoxy (-OCHF2) group.
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Caption: Mechanistic pathway of tubulin inhibition leading to apoptosis.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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